Gossypolone

RNA-binding protein inhibitor Notch/Wnt signaling Colon cancer

Gossypolone (CAS 4547-72-2) is a differentiated MSI1 inhibitor (Ki=12 nM) that modulates Notch/Wnt signaling, not a pan-Bcl-2 inhibitor. Its (+)-enantiomer is 3-fold more potent than (-)-gossypolone, and rapid racemization at room temperature demands strict handling protocols. For in vivo studies, a PEGylated liposomal formulation is required to achieve bioavailability. Procure research-grade material with documented purity and stability data. Ensure enclosure of certificates of analysis confirming identity and potency.

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
CAS No. 4547-72-2
Cat. No. B1671996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypolone
CAS4547-72-2
SynonymsGossypolone,
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C(C(=C(C2=C1O)C(C)C)O)O)C=O)O)C3=C(C(=O)C4=C(C(=O)C(=O)C(=C4C3=O)C=O)C(C)C)C
InChIInChI=1S/C30H26O10/c1-9(2)15-21-19(13(7-31)25(35)29(15)39)27(37)17(11(5)23(21)33)18-12(6)24(34)22-16(10(3)4)30(40)26(36)14(8-32)20(22)28(18)38/h7-10,33,35,37,39H,1-6H3
InChIKeyFKZWANMBYLDTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gossypolone (CAS 4547-72-2): A Distinct Oxidized Metabolite with Divergent Enantiomeric Potency and Musashi-1 Targeting for Cancer Research Procurement


Gossypolone (CAS 4547-72-2) is an oxidized polyphenolic binaphthyl quinone and a proposed major metabolite of gossypol . Unlike the parent compound, which functions as a pan-Bcl-2 inhibitor, gossypolone exhibits a distinct primary mechanism of action as an RNA-binding protein Musashi-1 (MSI1) inhibitor with a Ki of 12 nM, thereby downregulating Notch/Wnt signaling pathways . The compound exists as a pair of optical enantiomers; however, its stereochemical properties are notable as it undergoes rapid racemization at room temperature, contrasting with the more stable atropisomerism of gossypol [1]. This racemization, coupled with an inverted enantiomeric activity profile—where (+)-gossypolone demonstrates up to 3-fold greater antiproliferative potency than (-)-gossypolone—defines its unique biological fingerprint among binaphthyl natural product derivatives [2].

Why Gossypol, Apogossypol, or Apogossypolone Cannot Be Substituted for Gossypolone in MSI1-Driven Pathway Studies


In-class substitution of gossypol derivatives fails due to fundamental divergence in molecular targets and structure-activity relationships (SAR). While gossypol and apogossypol function primarily as pan-Bcl-2 homology 3 (BH3) mimetics, gossypolone demonstrates a >20-fold increase in Musashi-1 (MSI1) binding affinity (Ki = 12 nM) compared to (-)-gossypol, establishing it as a mechanistically distinct tool for modulating Notch/Wnt signaling . Furthermore, the enantiomeric potency profile is inverted: whereas (-)-gossypol is the more active antiproliferative enantiomer for the parent compound, (+)-gossypolone is up to 3-fold more potent than (-)-gossypolone against MCF-7 breast cancer cells [1]. This stereochemical reversal precludes the assumption that racemic or chiral gossypol stocks will replicate gossypolone's biological effects. Finally, gossypolone's rapid racemization at ambient temperature [2] creates unique handling and stability considerations not applicable to the configurationally stable gossypol enantiomers, directly impacting experimental design and procurement specifications.

Quantitative Comparator Evidence for Gossypolone (CAS 4547-72-2) Versus Gossypol, Apogossypol, and Apogossypolone in Cancer Pharmacology


Musashi-1 (MSI1) Binding Affinity: 20-Fold Superiority Over (-)-Gossypol

Gossypolone demonstrates a >20-fold increase in binding affinity for the RNA-binding protein Musashi-1 (MSI1) compared to (-)-gossypol . Using a fluorescence polarization (FP) competition assay, gossypolone exhibited a Ki value of 12 nM for MSI1, whereas (-)-gossypol, the first identified small molecule MSI1 inhibitor, showed significantly lower affinity . This establishes gossypolone as the superior molecular probe for interrogating MSI1-dependent post-transcriptional regulation and downstream Notch/Wnt signaling cascades.

RNA-binding protein inhibitor Notch/Wnt signaling Colon cancer

Enantiomer-Specific Antiproliferative Activity: Inverted Potency Profile Compared to Gossypol

The relative antitumor potency of gossypolone enantiomers is reversed compared to gossypol enantiomers. While (-)-gossypol is the more potent enantiomer of the parent compound, (+)-gossypolone exhibits up to 3-fold greater inhibition of MCF-7 breast cancer cell growth than (-)-gossypolone [1]. Racemic gossypolone shows 3- to 5-fold less antiproliferative activity than (-)-gossypol against MCF-7 and MCF-7/adr cells [1].

Breast cancer Enantioselectivity Structure-activity relationship

Cytotoxicity Profile Against Multidrug-Resistant Cancer Cells: Comparable Activity to Gossypol but Lower Potency than Apogossypolone

Gossypolone exhibits comparable cytotoxicity to gossypol against the multidrug-resistant MCF-7/ADR (adriblastine-resistant) breast cancer cell line, whereas many standard chemotherapeutics lose efficacy [1]. However, it is important to note that racemic gossypolone is 3- to 5-fold less potent than (-)-gossypol against both MCF-7 and MCF-7/adr cells [2]. In contrast, apogossypolone (ApoG2), a semi-synthetic derivative, demonstrates substantially higher potency, with Ki values of 35 nM, 25 nM, and 660 nM for Bcl-2, Mcl-1, and Bcl-XL, respectively .

Multidrug resistance MCF-7/ADR Cytotoxicity

In Vivo Efficacy via PEGylated Liposomal Formulation: Tumor Growth Inhibition in Colon Cancer Xenografts

Due to the lower in vitro potency of gossypolone compared to (-)-gossypol, a PEGylated liposomal formulation (Gn-lip) was developed to enhance bioavailability and tumor-targeted delivery . In a human colon cancer DLD-1 xenograft model in nude mice, tail vein injection of Gn-lip significantly inhibited tumor growth compared to untreated controls (P < 0.01, n = 10) . This demonstrates that formulation strategies can overcome the intrinsic lower potency of gossypolone to achieve meaningful in vivo anti-tumor effects.

Colon cancer In vivo pharmacology Nanomedicine

Comparative Bcl-2 Family Inhibition: Lower Affinity than Apogossypol and Apogossypolone

Gossypolone exhibits Bcl-2 family inhibitory activity with IC50 values in the low micromolar range (approximately 0.5-2 μM), binding to the BH3-binding groove of Bcl-2 and Bcl-xL . In contrast, apogossypol and apogossypolone (ApoG2) demonstrate significantly higher potency. ApoG2 inhibits Bcl-2, Mcl-1, and Bcl-XL with Ki values of 35 nM, 25 nM, and 660 nM, respectively . Furthermore, in vivo studies show that mice tolerate 2-4-fold higher doses of apogossypol compared to gossypol, with reduced hepatotoxicity and gastrointestinal toxicity [1].

Bcl-2 family Apoptosis BH3 mimetic

Defined Research Applications for Gossypolone (CAS 4547-72-2) Based on Quantitative Differentiation


Investigating Musashi-1 (MSI1)-Dependent Post-Transcriptional Regulation in Colon Cancer

Gossypolone is the preferred tool compound for studies targeting the RNA-binding protein Musashi-1 (MSI1) due to its potent Ki of 12 nM, which is >20-fold lower than that of (-)-gossypol . Researchers should utilize gossypolone to interrogate MSI1-mediated regulation of Numb and APC translation, thereby modulating Notch and Wnt signaling pathways in colon cancer models. In vivo studies should incorporate a PEGylated liposomal formulation to achieve meaningful bioavailability and tumor-targeted delivery, as demonstrated in DLD-1 xenograft models (P < 0.01) .

Evaluating the Impact of Inverted Enantiomer Potency in Breast Cancer Pharmacology

Gossypolone serves as a critical comparator in structure-activity relationship (SAR) studies focused on stereochemistry. The reversed enantiomeric potency profile—where (+)-gossypolone is up to 3-fold more active than (-)-gossypolone against MCF-7 cells [1]—contrasts sharply with gossypol's SAR. This makes gossypolone an essential control for dissecting the stereochemical determinants of antiproliferative activity in breast cancer cell lines.

Serving as a Mechanistically Distinct Control in Bcl-2 Family Inhibitor Studies

In experiments designed to validate Bcl-2 family-dependent apoptosis, gossypolone is an appropriate negative or orthogonal control. Its primary mechanism of action is MSI1 inhibition (Ki = 12 nM) , and its Bcl-2 inhibitory activity (IC50 ~0.5-2 μM) is significantly lower than that of dedicated BH3 mimetics like apogossypolone (ApoG2, Ki = 35 nM for Bcl-2) . This differentiation allows researchers to attribute observed effects specifically to Bcl-2 antagonism rather than off-target Notch/Wnt modulation.

Developing Advanced Drug Delivery Systems for Poorly Bioavailable Natural Product Derivatives

Gossypolone's documented requirement for PEGylated liposomal formulation to achieve in vivo efficacy in DLD-1 colon cancer xenografts (P < 0.01 vs. control) positions it as a model compound for developing and validating nanocarrier platforms. Researchers focused on drug delivery science can utilize gossypolone to test formulation strategies aimed at enhancing the bioavailability and tumor targeting of poorly soluble or low-potency natural product derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gossypolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.